Physicochemical characteristics of 4-Bromo-7-chlorophthalazin-1(2H)-one
Physicochemical characteristics of 4-Bromo-7-chlorophthalazin-1(2H)-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-7-chlorophthalazin-1(2H)-one for Drug Discovery Applications
Abstract
The phthalazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from oncology to anti-inflammatory therapies.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, highly functionalized derivative, 4-Bromo-7-chlorophthalazin-1(2H)-one. Due to the limited availability of consolidated public data for this exact isomer, this document synthesizes information from closely related analogues to build a robust predictive framework for its behavior. We will delve into its structural elucidation, core physicochemical parameters, chemical reactivity, and stability, providing field-proven insights into the experimental methodologies required for its characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this versatile synthetic building block.
Introduction to the Phthalazinone Scaffold
Phthalazin-1(2H)-ones are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1] Their rigid bicyclic structure serves as an excellent pharmacophore, capable of presenting substituents in a well-defined three-dimensional space for interaction with biological targets. The inherent lactam-lactim tautomerism of the core ring system further influences its hydrogen bonding capabilities and overall reactivity.[2]
The subject of this guide, 4-Bromo-7-chlorophthalazin-1(2H)-one, is a particularly valuable intermediate. The presence of two distinct halogen atoms at electronically different positions (C4 and C7) offers orthogonal handles for sequential, site-selective chemical modifications, such as palladium-catalyzed cross-coupling reactions. This differential reactivity is critical for the efficient construction of complex molecular libraries in the drug discovery process.
Synthesis and Structural Elucidation
A robust understanding of a molecule begins with its synthesis and the unambiguous confirmation of its structure. While specific literature for the synthesis of 4-Bromo-7-chlorophthalazin-1(2H)-one is not prominent, a logical synthetic pathway can be proposed based on established chemical principles for related analogues.[3][4]
Proposed Synthetic Strategy
The most direct approach would likely involve the reaction of a pre-halogenated phthalic acid derivative with a hydrazine source. A plausible route could commence with 4-bromo-7-chlorophthalic anhydride, which upon condensation with hydrazine hydrate, would yield the target molecule.
Caption: Proposed synthetic workflow for 4-Bromo-7-chlorophthalazin-1(2H)-one.
Experimental Protocol: Structural Elucidation
To ensure the identity and purity of the synthesized compound, a battery of spectroscopic and analytical techniques is required. Each method provides a unique piece of the structural puzzle.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon environments.
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Methodology:
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Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire a ¹H NMR spectrum. We expect to see three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The coupling constants (J-values) between these protons will be critical for confirming the 1,2,4,5-substitution pattern. The N-H proton will likely appear as a broad singlet.
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Acquire a ¹³C NMR spectrum. The spectrum should display eight unique carbon signals, including two signals for the carbons bearing the bromine and chlorine atoms and a characteristic downfield signal for the carbonyl carbon (C=O).
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2. Mass Spectrometry (MS):
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Rationale: MS provides the molecular weight of the compound, offering definitive confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
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Analyze the resulting spectrum for the molecular ion peak [M+H]⁺. A key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks, which is a highly characteristic fingerprint.
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3. Infrared (IR) Spectroscopy:
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Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbonyl and N-H groups of the lactam ring.
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Methodology:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
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Analyze the spectrum for key absorption bands. Expected peaks include:
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Core Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-Bromo-7-chlorophthalazin-1(2H)-one is sparse. Therefore, we present its calculated properties alongside experimental data from its key structural isomers and precursors to provide a robust predictive framework.
| Property | 4-Bromo-7-chlorophthalazin-1(2H)-one (Target) | 7-Bromo-4-chlorophthalazin-1(2H)-one[7][8] | 6-Bromo-4-chlorophthalazin-1(2H)-one[3] | 4-Bromophthalazin-1(2H)-one[9][10] | 4-Chlorophthalazin-1(2H)-one[11] |
| Molecular Formula | C₈H₄BrClN₂O | C₈H₄BrClN₂O | C₈H₄BrClN₂O | C₈H₅BrN₂O | C₈H₅ClN₂O |
| Molecular Weight | 259.49 g/mol | 259.49 g/mol | 259.49 g/mol | 225.04 g/mol | 180.59 g/mol |
| CAS Number | Not assigned | 1028338-57-9 | 1028338-59-1 | 19064-73-4 | 2257-69-4 |
| Appearance | Predicted: White to off-white solid | - | Greenish solid | - | White to Yellow Solid |
| LogP (Predicted) | ~2.4-2.8 | 2.4 | - | 1.69 | 1.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 | 2 |
| Storage Conditions | Inert atmosphere, 2-8°C (Recommended) | - | - | Inert atmosphere, 2-8°C | Inert atmosphere, room temp. |
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Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing solubility, permeability, and metabolism. The predicted LogP for the target compound is higher than its mono-halogenated counterparts, which is expected due to the addition of two lipophilic halogen atoms. This suggests that while it may have good membrane permeability, aqueous solubility could be a challenge that needs to be addressed during formulation.
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Acidity (pKa): The N-H proton of the lactam is weakly acidic. The presence of two strongly electron-withdrawing halogens on the aromatic ring is expected to increase the acidity (lower the pKa) of this proton compared to the unsubstituted phthalazinone parent, making it more susceptible to deprotonation under basic conditions.
Chemical Reactivity and Stability
The utility of 4-Bromo-7-chlorophthalazin-1(2H)-one as a synthetic intermediate is defined by its chemical reactivity.
Key Reaction Sites
The molecule possesses several sites for chemical modification, with reactivity dictated by the electronic environment of each position.
Caption: Diagram of primary reactive sites on 4-Bromo-7-chlorophthalazin-1(2H)-one.
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N2-Alkylation: The lactam nitrogen can be readily alkylated or arylated using various electrophiles in the presence of a base.[2] This is a common strategy to block the acidic proton and introduce substituents that can modulate the compound's properties or serve as attachment points for other fragments.
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C4-Cl Reactivity: The chlorine atom at position 4 is significantly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms of the pyridazinone ring, which stabilize the negatively charged Meisenheimer complex intermediate. This high reactivity allows for selective substitution at this position with amines, thiols, or alkoxides, often under milder conditions than those required for the C7 position.[2][4]
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C7-Br Reactivity: The bromine atom at position 7 is less activated towards SNAr. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, or Heck reactions. This differential reactivity between the C4-Cl and C7-Br positions is a key synthetic advantage, enabling sequential and site-selective elaboration of the scaffold.
Stability and Storage
Like many halogenated heterocyclic compounds, 4-Bromo-7-chlorophthalazin-1(2H)-one should be handled with care.
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Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures (2-8°C) to prevent potential degradation.[9][10] It should be protected from moisture and strong bases.
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Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.[12]
Applications in Drug Discovery
The true value of 4-Bromo-7-chlorophthalazin-1(2H)-one lies in its role as a versatile scaffold for the synthesis of bioactive molecules. The phthalazinone core itself is present in numerous approved drugs and clinical candidates.[1]
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Scaffold for Library Synthesis: The orthogonal reactivity of the two halogen atoms allows for a divergent synthetic approach. One halogen can be reacted first, followed by a second reaction at the other position, enabling the rapid generation of a diverse library of compounds for high-throughput screening.
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Fragment-Based Drug Design (FBDD): The core itself can be considered a high-value fragment. The halogen atoms serve as vectors for growing the fragment into more potent, drug-like molecules by exploring the surrounding chemical space of a target's binding pocket.
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Precursor to Known Pharmacophores: Many potent enzyme inhibitors, such as PARP inhibitors used in oncology, are based on complex, decorated phthalazinone scaffolds. This molecule serves as an ideal starting point for the synthesis of such complex targets. The incorporation of chlorine and bromine is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve overall pharmacokinetic profiles.[13]
Conclusion
4-Bromo-7-chlorophthalazin-1(2H)-one is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, a comprehensive physicochemical profile can be reliably predicted through a comparative analysis of its isomers and precursors. Its key features—a rigid, biologically relevant core, predictable spectroscopic signatures, and, most importantly, differentially reactive halogen atoms—make it a strategic intermediate for the synthesis of novel and complex molecular entities. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in the development of next-generation therapeutics.
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